Lead(II) silicate sulfate

Description

Properties

CAS No. |

67711-86-8 |

|---|---|

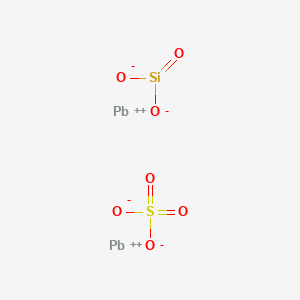

Molecular Formula |

O7Pb2SSi |

Molecular Weight |

5.9e+02 g/mol |

IUPAC Name |

dioxido(oxo)silane;lead(2+);sulfate |

InChI |

InChI=1S/H2O4S.O3Si.2Pb/c1-5(2,3)4;1-4(2)3;;/h(H2,1,2,3,4);;;/q;-2;2*+2/p-2 |

InChI Key |

PRPHVBVKHUMTMP-UHFFFAOYSA-L |

Canonical SMILES |

[O-][Si](=O)[O-].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2] |

Origin of Product |

United States |

Preparation Methods

Precipitation Method in Aqueous Slurry

This method involves the formation of lead sulfate or basic lead sulfate precipitates in the presence of finely divided silica, followed by calcination to produce the final compound.

-

- A slurry is prepared by mixing lead oxide (litharge), finely divided silica, water, and a small amount of acetic acid to facilitate dissolution of lead ions.

- Sulfuric acid is added slowly to this slurry under vigorous agitation, precipitating hydrous tribasic lead sulfate in the presence of silica.

- The precipitate is filtered, washed free of soluble lead salts, and dried.

- The dried product is then calcined at temperatures between 600 °C and 650 °C for 1 to 3 hours (preferably 2 hours). Calcination promotes chemical and physical combination forming the lead silicate sulfate complex.

-

- Temperature below 400 °C is ineffective.

- Temperatures above 700 °C risk sintering and gritty product formation.

- Optimal calcination temperature: 600–650 °C.

- Calcination time: 1–3 hours, ideally 2 hours.

| Component | Quantity |

|---|---|

| Water | 18 liters |

| Litharge (PbO) | 2223 grams |

| Finely divided silica | 2000 grams |

| Acetic acid (99%) | 40 grams |

| Sulfuric acid (diluted) | 231 grams in 500 mL water |

Solid-State Reaction Method

Aqueous Phase Reaction Using Colloidal Silicic Acid

- A German patent (DE3460100D1) describes a process for preparing lead silicate (Pb3Si2O7) by dispersing pulverized lead(II) oxide in an aqueous colloidal silicic acid solution until complete reaction.

- This process emphasizes the use of colloidal silicic acid for better dispersion and reaction efficiency in aqueous media.

- The reaction proceeds until stoichiometric conversion is achieved, producing lead silicate phases that can be further processed to incorporate sulfate groups if needed.

Analysis of Preparation Parameters and Their Effects

| Parameter | Effect on Product | Optimal Range/Notes |

|---|---|---|

| Temperature of calcination | Below 400 °C: incomplete reaction; above 700 °C: sintering and gritty texture | 600–650 °C preferred |

| Calcination time | Insufficient time leads to incomplete reaction; excessive time may cause sintering | 1–3 hours, ideally 2 hours |

| Lead oxide to sulfuric acid ratio | Controls formation of monobasic or tribasic lead sulfate phases | Ratio >4:1 leads to tribasic sulfate + excess PbO |

| Presence of acetic acid | Facilitates dissolution of lead ions, improving precipitation | Small amounts (e.g., 40 g per 18 L water) |

| Mixing method | Vigorous agitation ensures intimate mixing and uniform precipitation | Continuous stirring during acid addition |

Research Findings and Industrial Implications

- The intimate mixing of PbO, SO3, and SiO2 is critical to forming the composite this compound pigment with desired physical properties such as softness and whiteness, suitable for incorporation into paints and other materials.

- This compound exhibits complex chemical interactions with ions in solution, which is exploited in controlling lead species in environmental and industrial processes.

- Recent studies on lead pipe scales and lead stabilization in cementitious materials highlight the role of silicate and sulfate phases in immobilizing lead, suggesting that this compound or related compounds may be beneficial in waste management and remediation.

- Safety considerations are paramount due to lead toxicity; therefore, handling and synthesis require strict adherence to safety protocols.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Precipitation in aqueous slurry | Mix PbO, silica, water, acetic acid; add H2SO4 slowly; filter, dry, calcine | Good homogeneity; controlled particle size; scalable | Requires careful control of pH and temperature |

| Solid-state dry mixing and calcination | Mix dry powders; high-temp calcination | Simpler equipment | Less uniform product; risk of sintering |

| Aqueous reaction with colloidal silicic acid | Disperse PbO in colloidal silicic acid; react to completion | Enhanced dispersion; controlled stoichiometry | Requires colloidal silica preparation |

Chemical Reactions Analysis

Types of Reactions

Dilead silicate sulfate undergoes several types of chemical reactions, including:

Oxidation: The lead component can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to elemental lead or other lower oxidation state compounds.

Substitution: The silicate and sulfate groups can participate in substitution reactions with other anions or cations.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as nitric acid (HNO₃) can be used.

Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) are commonly employed.

Substitution: Reactions with other metal salts or acids can lead to the formation of new compounds.

Major Products Formed

Oxidation: Lead(IV) oxide (PbO₂) and other lead oxides.

Reduction: Elemental lead (Pb) and lead(II) compounds.

Substitution: Various lead silicates and sulfates depending on the reacting species.

Scientific Research Applications

Pigment Production

Lead(II) Silicate Sulfate in Pigment Manufacturing:

this compound is primarily utilized in the production of high-quality pigments. The compound's unique properties allow it to be used as a weather-resistant pigment, which is crucial for outdoor applications.

-

Process of Production:

The synthesis involves calcining a mixture of lead oxide, sulfur trioxide, and silica at temperatures ranging from 400°C to 700°C. This process results in a composite pigment that exhibits excellent opacity and brightness, making it comparable to traditional lead-based pigments . -

Case Study:

A patent describes a method where an intimate mixture of lead sulfate and silica is calcined to produce a pigment with superior qualities for use in paints and coatings. The resulting product shows a whiteness equivalent to high-grade basic carbonate white lead .

Corrosion Control

This compound in Water Treatment:

Research indicates that the addition of compounds like sodium silicate can effectively control lead release from lead service lines in water distribution systems. Although sodium silicate is the focus of many studies, the interactions involving lead compounds, including this compound, are crucial for understanding corrosion dynamics.

-

Mechanism:

The presence of silica can inhibit the dissolution of lead from pipes by forming a protective layer that reduces the solubility of lead compounds in water. This mechanism is vital for reducing human exposure to lead from drinking water . -

Experimental Findings:

Studies have shown that adding silica can significantly lower lead concentrations in water systems. For instance, one study demonstrated that adding silica reduced lead levels from 83 µg/L to 16 µg/L under controlled conditions .

Environmental Implications

Potential Risks and Regulatory Considerations:

While this compound has beneficial applications, there are environmental concerns associated with lead compounds. Regulatory bodies monitor these substances due to their toxicity and potential health risks.

- ECHA Regulations:

The European Chemicals Agency (ECHA) provides guidelines on the handling and usage of lead compounds, including this compound. These regulations aim to minimize environmental contamination and human exposure .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pigment Production | Used in manufacturing weather-resistant pigments | High opacity and brightness |

| Corrosion Control | Mitigates lead release from pipes through protective silica layers | Reduces human exposure to lead |

| Environmental Monitoring | Subject to regulatory scrutiny due to toxicity | Ensures safe handling practices |

Mechanism of Action

The mechanism of action of dilead silicate sulfate involves its interaction with various molecular targets and pathways. In materials science, its high lead content and unique chemical structure contribute to its effectiveness as a radiation shield and in other protective applications. The silicate and sulfate groups provide stability and enhance the compound’s overall properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lead(II) Sulfate (PbSO₄)

- Molecular Weight : 303.256 g/mol .

- Solubility : Insoluble in water but dissolves in concentrated sulfuric acid or ammonium acetate .

- Applications : Used in lead-acid batteries, pigments, and analytical chemistry (e.g., detecting sulfide ions via precipitation) .

- Stability : Thermally stable up to 1,000°C; decomposes to PbO and SO₃ at higher temperatures .

- Environmental Behavior : Low solubility limits direct environmental leaching but can react with carbonate or silicate ions to form secondary phases .

Lead(II) Carbonate (PbCO₃)

- Reactivity : Converts to hydroxyapatite (Pb₅(PO₄)₃OH) in the presence of phosphate, reducing lead release by 33–96% .

- Silicate Interaction: Sodium silicate increases lead release at pH 9 under low dissolved inorganic carbon (DIC) conditions, highlighting pH-dependent silicate-lead interactions .

Calcium Silicate (CaSiO₃) and Calcium Sulfate (CaSO₄)

- Structural Role: Calcium silicate cements (CSCs) and calcium sulfate cements (CSiC) are used in construction due to their hydraulic properties. Modifications with additives like glucono-delta-lactone (GDL) improve their mechanical stability .

- Contrast with Lead Silicate Sulfate : Lead compounds are more toxic but may share silicate-sulfate hybrid structures. Calcium-based analogs are environmentally benign and lack ion-exchange risks .

Lead(II) Sulfide (PbS)

- Formation : Precipitates upon reaction of lead salts with H₂S or sulfide ions, characterized by a dark color .

- Applications : Semiconductor material in infrared detectors; contrasts with lead sulfate’s insulating properties .

- Solubility : Insoluble in water but dissolves in nitric acid, enabling recovery from electronic waste .

Sodium Silicate (Na₂SiO₃)

- Role in Lead Stabilization : Adsorbs onto lead carbonate surfaces, altering dissolution kinetics at high pH. Less effective than phosphate in inhibiting lead release .

- Environmental Interference : Silicate ions interfere with phosphate analysis by forming analogous complexes, complicating environmental monitoring .

Data Table: Comparative Properties of Lead Compounds and Analogs

Research Findings and Key Insights

- Thermal Behavior : Lead silicate glasses exhibit distinct activation energies for gas diffusion (e.g., H₂, He), suggesting lead silicate sulfate may have unique thermal stability compared to alkali silicates .

- Leaching Dynamics : Citrate and sulfate ions compete in lead complexation, influencing Pb²⁺ mobility in environmental systems .

- Analytical Challenges : Silicate interference in phosphate analysis underscores the need for modified methods when analyzing lead-silicate systems .

Biological Activity

Lead(II) silicate sulfate is a compound that has garnered attention due to its potential biological activity and associated health risks. This article aims to provide a comprehensive overview of its biological effects, mechanisms of toxicity, and relevant research findings.

This compound is a complex inorganic compound with the formula . It is primarily characterized by its lead content, which poses significant health risks upon exposure. The compound is often found in industrial applications, particularly in the production of ceramics and glass.

Mechanisms of Toxicity

Lead compounds, including this compound, are known to exhibit various toxicological effects on biological systems. The mechanisms of toxicity can be summarized as follows:

- Cellular Uptake : Lead ions (Pb²⁺) can easily penetrate cell membranes due to their similarity to essential metals such as calcium. Once inside the cells, lead can disrupt various cellular processes.

- Oxidative Stress : Lead exposure leads to the generation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.

- Neurotoxicity : Lead has been shown to affect neurotransmitter release and neuronal signaling, contributing to cognitive deficits and neurodevelopmental disorders.

- Hematological Effects : Lead interferes with hemoglobin synthesis, leading to anemia and other blood-related disorders.

Health Effects

The health effects associated with this compound exposure include:

- Acute Effects : Symptoms such as headache, irritability, and gastrointestinal disturbances can occur following short-term exposure.

- Chronic Effects : Long-term exposure may result in severe neurological damage, kidney dysfunction, and reproductive issues. Lead is classified as a probable human carcinogen.

Research Findings

Recent studies have focused on the biological activity of lead silicate compounds:

- In Vitro Studies : Research has demonstrated that lead silicate exhibits significant cytotoxicity in various cell lines. For instance, studies indicate that lead silicate can induce sister chromatid exchanges in human lymphocytes, suggesting genotoxic potential .

- Animal Models : In vivo studies have shown that exposure to lead silicate via inhalation or ingestion leads to increased lead accumulation in tissues and subsequent organ damage .

- Comparative Toxicity Analysis : A comparative study highlighted that different lead silicates exhibit varying degrees of solubility and absorption rates in biological systems. This variability impacts their overall toxicity profiles .

Case Study 1: Occupational Exposure

A study involving workers in industries using lead silicates reported elevated blood lead levels and associated health issues such as hypertension and cognitive impairments. Regular monitoring and intervention strategies were recommended to mitigate exposure risks.

Case Study 2: Environmental Impact

Research on contaminated sites revealed that lead silicate sulfate contributes significantly to soil and water pollution. Remediation efforts are necessary to reduce environmental lead levels and protect public health.

Data Table: Toxicological Profile of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 415.44 g/mol |

| Acute Oral Toxicity | LD50 = 300 mg/kg (rat) |

| Carcinogenic Potential | Probable carcinogen |

| Neurotoxic Effects | Yes |

| Reproductive Toxicity | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.